erbB-2 -

erbB-2

Catalog Number: EVT-256179
CAS Number:
Molecular Formula: C50H78N10O11
Molecular Weight: 995.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ErbB-2 is classified as an oncogene and is located on chromosome 17q12. It encodes a protein that is part of the epidermal growth factor receptor family, which includes other members such as epidermal growth factor receptor (EGFR), ErbB-3, and ErbB-4. The protein product of the ERBB2 gene is a transmembrane glycoprotein that functions as a receptor for neuregulins and other ligands, triggering downstream signaling cascades involved in cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of ErbB-2 can be achieved through recombinant DNA technology. This involves the following steps:

  1. Gene Cloning: The ERBB2 gene is amplified using polymerase chain reaction (PCR) techniques and cloned into an expression vector.
  2. Transfection: The vector is introduced into suitable host cells (e.g., HEK293 or CHO cells) using methods such as lipofection or electroporation.
  3. Protein Expression: Following transfection, cells are cultured under conditions that promote protein expression. Inducible systems may be employed to enhance yield.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often taking advantage of tags like histidine or glutathione S-transferase.

Mass spectrometry and glycoproteomic analyses are typically used to confirm the identity and post-translational modifications of the synthesized protein, including glycosylation patterns that are critical for its function .

Molecular Structure Analysis

Structure and Data

ErbB-2 consists of an extracellular domain, a single transmembrane domain, and an intracellular tyrosine kinase domain. The extracellular region contains four domains (I-IV) that facilitate ligand binding and dimerization with other ErbB receptors.

  • Molecular Weight: Approximately 185 kDa.
  • Glycosylation: The protein undergoes extensive glycosylation, which affects its stability and activity. Research has identified multiple N-glycosylation sites that contribute to its functional conformation .

The three-dimensional structure of ErbB-2 has been elucidated through X-ray crystallography, revealing the arrangement of its domains and the positioning of critical residues involved in dimerization and signaling.

Chemical Reactions Analysis

Reactions and Technical Details

ErbB-2 participates in several key biochemical reactions:

  1. Ligand Binding: Upon binding to neuregulins or other ligands, ErbB-2 undergoes conformational changes that promote dimerization with other ErbB family members.
  2. Autophosphorylation: Following dimerization, tyrosine residues within the intracellular domain become phosphorylated, activating downstream signaling pathways such as the phosphoinositide 3-kinase/Akt pathway and the mitogen-activated protein kinase pathway.
  3. Signal Transduction: The phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to cellular responses related to growth and survival.

These reactions are critical in understanding how aberrant signaling through ErbB-2 contributes to oncogenesis.

Mechanism of Action

Process and Data

The mechanism by which ErbB-2 promotes tumorigenesis involves several steps:

  1. Dimerization: Ligand binding induces dimerization with other receptors (e.g., EGFR), enhancing kinase activity.
  2. Phosphorylation Cascade: Activated ErbB-2 phosphorylates itself and other substrates, initiating signaling cascades that lead to cell proliferation.
  3. Regulation of Gene Expression: Phosphorylation events activate transcription factors that modulate gene expression related to cell cycle progression and survival.

Studies have shown that overexpression of ErbB-2 correlates with poor prognosis in cancers due to enhanced proliferation rates and resistance to apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in physiological saline; stability can be affected by pH and temperature.
  • Stability: Sensitive to proteolytic degradation; requires careful handling during purification.

Chemical Properties

  • pKa Values: Specific pKa values are not typically reported for membrane proteins like ErbB-2 but are relevant for understanding ionizable groups within its structure.
  • Binding Affinity: High affinity for specific ligands leads to effective activation even at low concentrations.

Research on the physical properties has shown that glycosylation impacts both stability and functionality significantly .

Applications

Scientific Uses

ErbB-2 serves as a critical biomarker in oncology, especially in breast cancer diagnostics. Its overexpression is used to stratify patients for targeted therapies such as trastuzumab (Herceptin), which specifically targets ErbB-2-positive tumors. Additionally, ongoing research explores:

  • Therapeutic Targeting: Development of small molecule inhibitors aimed at disrupting ErbB-2 signaling.
  • Diagnostic Tools: Utilization of immunohistochemistry for detecting ErbB-2 expression levels in tumor samples.
  • Prognostic Indicators: Correlation studies between ErbB-2 expression levels and patient outcomes continue to provide insights into treatment efficacy .
Introduction to ErbB-2 as an Oncogenic Driver

Historical Context and Discovery of ErbB-2 in Human Carcinogenesis

The discovery of ErbB-2 began with the identification of the neu oncogene in rat neuroblastomas induced by ethylnitrosourea. The transforming gene encoded a mutated transmembrane receptor with a valine-to-glutamic acid substitution (V664E) that promoted spontaneous dimerization and activation [1] [7]. In 1987, human homolog studies revealed ERBB2 gene amplification in 20% of breast cancers, correlating with aggressive disease and poor prognosis [1]. This marked the first definitive link between an oncogene amplification and clinical outcomes in human cancer.

Key milestones include:

  • Structural characterization: ErbB-2’s extracellular domain adopts a fixed "open" conformation resembling ligand-activated EGFR, priming it for dimerization [5] [10].
  • Transgenic models: Mammary-specific overexpression of wild-type ErbB-2 in mice induced metastatic tumors, confirming its oncogenic potential independent of mutations [1] [7].
  • Clinical validation: The Cancer Genome Atlas (TCGA) later subclassified HER2-amplified breast cancers into HER2-enriched (HER2E) and luminal subtypes, with HER2E exhibiting higher aneuploidy, TP53 mutations, and co-amplification of FGFRs or EGFR [1].

Table 1: Key Discoveries in ErbB-2 Research

YearDiscoverySignificance
1984neu oncogene identified in rat neuroblastomasFirst evidence of ErbB-2’s transforming potential
1987ERBB2 amplification in 20% of human breast cancersEstablished clinical correlation with poor prognosis
2000sHER2-enriched subtype defined via TCGARevealed molecular heterogeneity within HER2+ tumors
2010sActivating ERBB2 mutations identified in non-amplified cancersExpanded therapeutic targeting beyond amplified tumors

Role of ErbB-2 in Receptor Tyrosine Kinase (RTK) Signaling Networks

ErbB-2 functions as a master coordinator of RTK signaling through dimerization with ligand-bound ErbB family members. Its lack of ligand binding is compensated by its role as the preferred dimerization partner for EGFR, HER3, and HER4 [2] [5] [10].

Mechanisms of Activation

  • Heterodimer stabilization: ErbB-2-containing heterodimers (e.g., HER2-HER3) exhibit prolonged signaling due to reduced ligand dissociation rates and enhanced recycling [2] [10].
  • Kinase domain synergy: ErbB-2 phosphorylates HER3, which lacks robust kinase activity but provides six PI3K-binding sites. This generates potent PI3K/AKT survival signals [1] [2].
  • Ligandless transformation: Overexpression alone induces spontaneous dimerization, mimicking the rat Neu V664E mutation [7] [10].

Downstream Signaling Diversification

ErbB-2-containing dimers activate distinct pathways based on partner identity:

  • MAPK pathway: Primarily through EGFR-HER2 dimers, recruiting Grb2-SOS-Ras [8] [9].
  • PI3K/AKT pathway: Dominant in HER2-HER3 dimers due to HER3’s p85-binding sites, driving cell survival and metabolism [2] [9].
  • Cross-talk amplification: ErbB-2 prolongs signal duration by inhibiting receptor internalization and degradation. For example, it excludes HER2-HER3 dimers from Cbl-mediated ubiquitination, a process active in EGFR [2] [7].

Table 2: Signaling Profiles of ErbB-2 Heterodimers

Dimer ComplexPrimary LigandKey Downstream PathwaysBiological Output
HER2-HER3Neuregulin-1PI3K/AKT, JAK/STATCell survival, differentiation
HER2-EGFREGF, TGF-αRAS/MAPK, PLCγ/PKCProliferation, migration
HER2-HER4Neuregulin-1/4PI3K/AKT, STAT5Differentiation, lactation

ErbB-2 as a Molecular Subtype in Solid Tumors: Clinical and Biological Significance

Beyond amplification, activating ERBB2 mutations define a distinct molecular subset across solid tumors. These mutations occur in extracellular (ECD), transmembrane (TMD), juxtamembrane (JMD), and kinase domains (KD), with varying frequencies by cancer type [3] [6].

Mutation Landscape and Functional Classes

  • Prevalence: ERBB2 mutations occur in 2.6–3.5% of solid tumors, highest in bladder (16.6%), small bowel (8.6%), and cervical cancers (5.5%) [3] [6].
  • Mutual exclusivity: Mutations rarely co-occur with ERBB2 amplification (≤10% of cases) but show co-occurrence with PIK3CA mutations (12.4%) and ERBB3 alterations [3] [6].
  • Functional classes:
  • Class I: ECD/TMD/JMD mutations (e.g., S310F/Y, R678Q) induce ligand-independent dimerization.
  • Class II: KD insertions (e.g., Y772_A775dup) stabilize active kinase conformation.
  • Class III: KD point mutations (e.g., L755S, V777L) enhance catalytic activity or confer drug resistance [3] [6].

Tumor-Specific Implications

  • Breast cancer: ERBB2 mutations occur in 1.5–5% of cases, enriched in lobular histology. L755S mutations confer resistance to lapatinib but retain sensitivity to neratinib [3] [6].
  • Non-small cell lung cancer (NSCLC): KD insertions (A775_G776insYVMA) drive constitutive kinase activity and respond to irreversible TKIs (e.g., afatinib) [1] [3].
  • Gastric/colorectal cancers: S310F mutations correlate with sensitivity to dual HER2 blockade (trastuzumab + lapatinib) [6].

Table 3: Clinically Relevant ERBB2 Mutations in Solid Tumors

MutationDomainCommon Cancer TypesOncogenic Mechanism
S310F/YECDBladder, cervical, liverLigand-independent dimerization
Y772_A775dupKDLung, ovarianKinase activation loop stabilization
L755SKDBreast, small bowelATP-binding pocket alteration
V777LKDBreast, salivary gland, pancreasEnhanced catalytic activity
V842IKDEndometrium, stomach, ovaryStabilization of active kinase conformation

Biological Heterogeneity and Therapeutic Insights

TCGA analysis of HER2+ breast cancers revealed:

  • HER2-enriched subtype: High ERBB2 mRNA, TP53 mutations, and co-amplification of EGFR/CDK4.
  • Luminal subtype: Lower HER2 expression but enrichment for GATA3 and ESR1 mutations [1].Non-amplified tumors with HER2E gene signatures may still benefit from HER2-targeted therapy, as seen in the NSABP B-31 trial [1]. Preclinical studies confirm that ERBB2 mutants transform cells via PI3K/AKT and MAPK pathways, validating their driver role [3] [6].

Properties

Product Name

erbB-2

Molecular Formula

C50H78N10O11

Molecular Weight

995.21

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